

Application Notes: Solid-Phase Synthesis of Hydroxamic Acids Utilizing O-(Tert-butyl diphenylsilyl)hydroxylamine

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Compound of Interest

Compound Name: O-(Tert-butyl diphenylsilyl)hydroxylamine

Cat. No.: B178090

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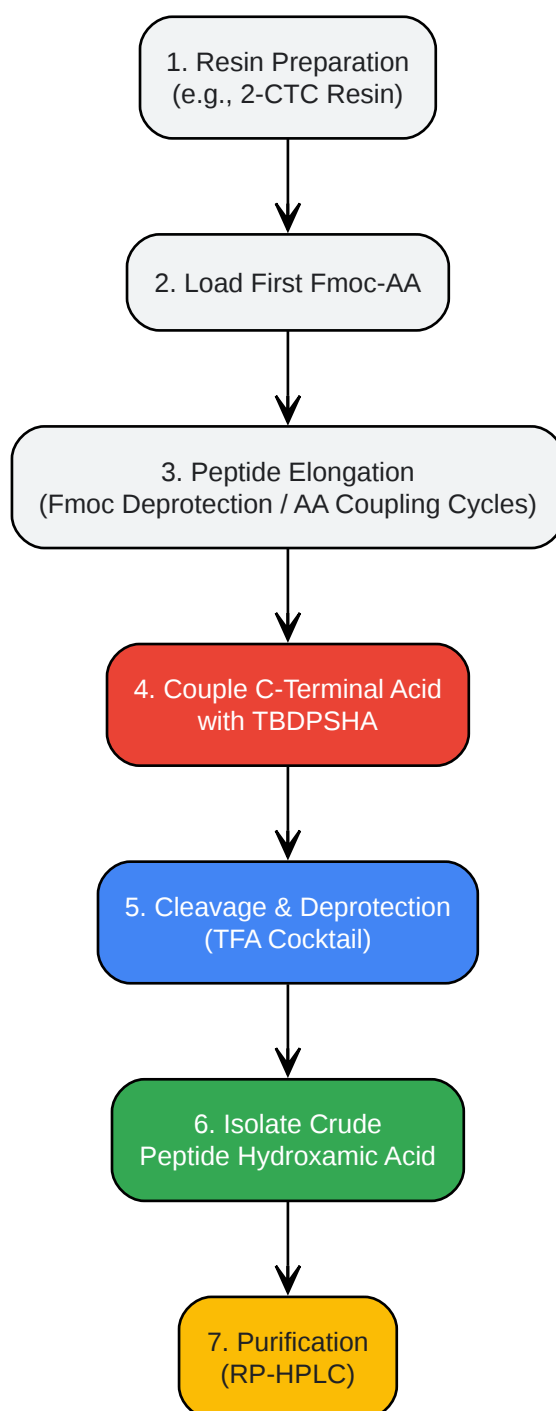
Introduction

Hydroxamic acids are a critical class of compounds in medicinal chemistry, renowned for their ability to chelate metal ions within the active sites of metalloenzymes. This property makes them potent inhibitors of enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), leading to their investigation and use in oncology, inflammatory diseases, and neurodegenerative disorders. Solid-phase peptide synthesis (SPPS) provides a highly efficient platform for creating libraries of peptide-based hydroxamic acids for drug discovery and development.[1][2]

O-(Tert-butyl diphenylsilyl)hydroxylamine (TBDPSHA) is a protected hydroxylamine reagent particularly well-suited for SPPS. The tert-butyl diphenylsilyl (TBDPS) protecting group offers significant stability under the various conditions of peptide synthesis, including the basic conditions required for Fmoc-deprotection and the standard conditions for peptide coupling.[3] The TBDPS group can then be conveniently removed during the final cleavage step from the solid support using a standard trifluoroacetic acid (TFA) cocktail, which simultaneously removes side-chain protecting groups.[4][5] This streamlined workflow avoids the need for a separate deprotection step, making TBDPSHA an excellent choice for the efficient synthesis of hydroxamic acid-terminated peptides and small molecules.

Experimental Workflow

The overall workflow for synthesizing a peptide hydroxamic acid on a solid support using TBDPSHA involves standard Fmoc-based solid-phase peptide synthesis (SPPS) followed by terminal functionalization and cleavage.



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Caption: General workflow for solid-phase synthesis of peptide hydroxamic acids.

Detailed Protocol: Synthesis of a Tripeptide Hydroxamic Acid

This protocol describes the synthesis of a model tripeptide hydroxamic acid (e.g., H-Ala-Phe-Gly-NHOH) on 2-chlorotrityl chloride (2-CTC) resin using Fmoc-SPPS and terminal coupling with TBDPSHA.

Materials:

- 2-Chlorotrityl chloride (2-CTC) resin
- Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH)
- **O-(Tert-butyldiphenylsilyl)hydroxylamine** (TBDPSHA)
- Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether
- Reagents:
 - N,N'-Diisopropylethylamine (DIPEA)
 - Piperidine
 - Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
 - Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Protocol Steps:

- Resin Preparation and Loading of First Amino Acid (Fmoc-Gly-OH):
 - Swell 2-CTC resin (100-200 mesh, 1.0 mmol/g) in DCM for 30 minutes in a peptide synthesis vessel.

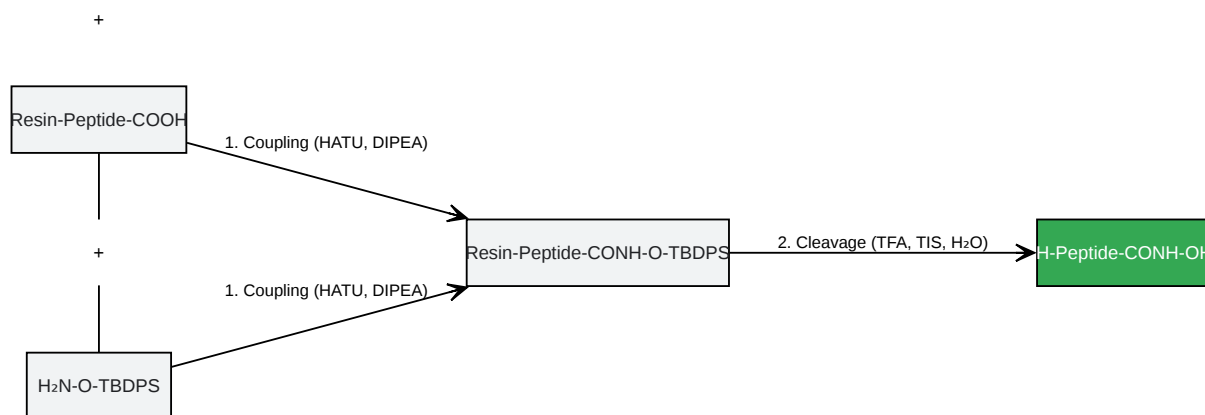
- Drain the DCM.
- Dissolve Fmoc-Gly-OH (2 equiv. relative to resin capacity) and DIPEA (4 equiv.) in DCM.
- Add the solution to the resin and shake at room temperature for 2 hours.
- To cap any remaining active sites, add a small amount of methanol and shake for 15 minutes.
- Wash the resin sequentially with DMF (3x), DCM (3x), and diethyl ether (2x), then dry under vacuum.
- Peptide Chain Elongation (Fmoc-SPPS Cycles):
 - Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash thoroughly with DMF (5x).
 - Amino Acid Coupling (Fmoc-Phe-OH):
 - In a separate vial, pre-activate Fmoc-Phe-OH (3 equiv.), HATU (2.9 equiv.), and DIPEA (6 equiv.) in DMF for 2-5 minutes.[\[6\]](#)
 - Add the activated amino acid solution to the resin.
 - Shake at room temperature for 1-2 hours.
 - Perform a Kaiser test to confirm reaction completion (ninhydrin negative).
 - Wash the resin with DMF (3x) and DCM (3x).
 - Repeat: Repeat the deprotection and coupling steps for the next amino acid (Fmoc-Ala-OH).
- Final Fmoc Deprotection:
 - After coupling the final amino acid (Fmoc-Ala-OH), perform a final Fmoc deprotection using 20% piperidine in DMF as described above to expose the N-terminal amine.

- Wash thoroughly with DMF (5x) and DCM (5x). Dry the resin partially under a stream of nitrogen.
- Coupling with **O-(Tert-butyldiphenylsilyl)hydroxylamine** (TBDPSHA):
 - This step is performed by coupling the C-terminal carboxylic acid of the peptide chain to the TBDPSHA. Correction: For a C-terminal hydroxamic acid, the final step is not coupling to the N-terminus, but rather converting the resin-linked C-terminus. The correct procedure involves cleaving the peptide acid from the resin first, then coupling in solution, OR using a specific resin that allows for hydroxamic acid formation upon cleavage. For this protocol, we will assume cleavage followed by solution-phase coupling for clarity.
 - Cleavage of Peptide Acid: Cleave the peptide from the 2-CTC resin under mild acidic conditions that do not remove side-chain protecting groups (e.g., 1-5% TFA in DCM).^[7] This yields the fully protected peptide acid.
 - Solution-Phase Coupling:
 - Dissolve the protected peptide acid (1 equiv.) in DMF.
 - Add TBDPSHA (1.5 equiv.), HATU (1.4 equiv.), and DIPEA (3 equiv.).
 - Stir the reaction at room temperature overnight.
 - Monitor reaction completion by LC-MS.
- Final Cleavage and Deprotection:
 - Remove the solvent under reduced pressure.
 - Add the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) to the crude product. The TIS acts as a scavenger for cations.^[7]
 - Stir at room temperature for 2-3 hours. This step cleaves the TBDPS group and any remaining acid-labile side-chain protecting groups.^{[4][5]}
 - Precipitate the crude peptide hydroxamic acid by adding the TFA mixture to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
- Purification:
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Lyophilize the pure fractions to obtain the final peptide hydroxamic acid as a white powder.

Chemical Transformation Diagram

The key steps involve the activation of the peptide's C-terminal carboxylic acid, coupling with TBDPSHA, and the final acid-mediated deprotection and cleavage.



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Caption: Key chemical steps: coupling of TBDPSHA and final cleavage.

Synthesis Parameters and Expected Outcomes

Quantitative yields in solid-phase synthesis are highly dependent on the specific peptide sequence and reaction conditions. This table provides general parameters and expected

outcomes for monitoring the process.

Step	Key Reagents & Solvents	Typical Conditions	Monitoring / Expected Outcome
1. Resin Loading	Fmoc-AA, DIPEA, DCM	Room Temp, 2-4 hours	Target loading of 0.4-0.8 mmol/g. Confirm by Fmoc cleavage UV quantitation.
2. SPPS Coupling	Fmoc-AA, HATU, DIPEA, DMF	Room Temp, 1-2 hours	Negative Kaiser test (beads remain colorless/yellow) indicating >99% coupling efficiency.
3. SPPS Deprotection	20% Piperidine in DMF	Room Temp, 5 + 15 min	Positive Kaiser test (beads turn deep blue) indicating complete Fmoc removal.
4. TBDPSHA Coupling	TBDPSHA, HATU, DIPEA, DMF	Room Temp, 4-16 hours	Reaction completion monitored by LC-MS of a small cleaved sample.
5. Cleavage	95% TFA, 2.5% H ₂ O, 2.5% TIS	Room Temp, 2-3 hours	Complete cleavage from resin and removal of all protecting groups (including TBDPS).
6. Purification	Acetonitrile/Water/TFA Gradients	RP-HPLC	Purity of final product should be >95% as determined by analytical HPLC and confirmed by MS.

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